Welcome to the BenchChem Online Store!
molecular formula C11H11NS2 B8463829 (10aS)-1,5,10,10a-Tetrahydro-3H-[1,3]thiazolo[3,4-b]isoquinoline-3-thione CAS No. 62855-13-4

(10aS)-1,5,10,10a-Tetrahydro-3H-[1,3]thiazolo[3,4-b]isoquinoline-3-thione

Cat. No. B8463829
M. Wt: 221.3 g/mol
InChI Key: RKZRSFDITVGOHP-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04153698

Procedure details

Carbon disulphide (63 g) is added dropwise, at 20° C. and whilst stirring vigorously, to a solution of (RS)-3-hydroxysulphonyloxymethyl-1,2,3,4-tetrahydroisoquinoline (151 g) and sodium hydroxide pellets (63 g) in water (5000 cc). A cream precipitate is immediately formed. The very thick mixture is stirred at a temperature of about 20° C. for 24 hours. The reaction mixture is then neutralised by adding 4 N hydrochloric acid (130 cc). The solid is filtered off and then washed copiously with water. After drying, (RS)-1,5,10,10a-tetrahydrothiazolo[3,4-b]isoquinoline-3-thione (107 g) is obtained in the form of white crystals which melt at 180° C.
Quantity
63 g
Type
reactant
Reaction Step One
Name
(RS)-3-hydroxysulphonyloxymethyl-1,2,3,4-tetrahydroisoquinoline
Quantity
151 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5000 mL
Type
solvent
Reaction Step Two
Quantity
130 mL
Type
reactant
Reaction Step Three
Name
(RS)-1,5,10,10a-tetrahydrothiazolo[3,4-b]isoquinoline-3-thione

Identifiers

REACTION_CXSMILES
[C:1](=[S:3])=[S:2].OS(O[CH2:9][CH:10]1[CH2:19][C:18]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[CH2:12][NH:11]1)(=O)=O.[OH-].[Na+].Cl>O>[CH2:9]1[CH:10]2[N:11]([CH2:12][C:13]3[CH:14]=[CH:15][CH:16]=[CH:17][C:18]=3[CH2:19]2)[C:1](=[S:3])[S:2]1 |f:2.3|

Inputs

Step One
Name
Quantity
63 g
Type
reactant
Smiles
C(=S)=S
Step Two
Name
(RS)-3-hydroxysulphonyloxymethyl-1,2,3,4-tetrahydroisoquinoline
Quantity
151 g
Type
reactant
Smiles
OS(=O)(=O)OCC1NCC2=CC=CC=C2C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
5000 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
130 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The very thick mixture is stirred at a temperature of about 20° C. for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A cream precipitate is immediately formed
FILTRATION
Type
FILTRATION
Details
The solid is filtered off
WASH
Type
WASH
Details
washed copiously with water
CUSTOM
Type
CUSTOM
Details
After drying

Outcomes

Product
Details
Reaction Time
24 h
Name
(RS)-1,5,10,10a-tetrahydrothiazolo[3,4-b]isoquinoline-3-thione
Type
product
Smiles
C1SC(N2CC=3C=CC=CC3CC21)=S
Measurements
Type Value Analysis
AMOUNT: MASS 107 g
YIELD: CALCULATEDPERCENTYIELD 77.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.